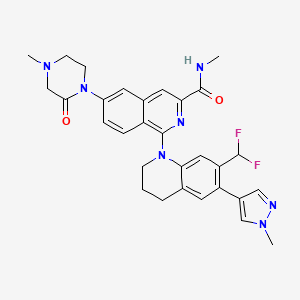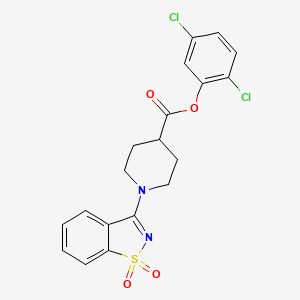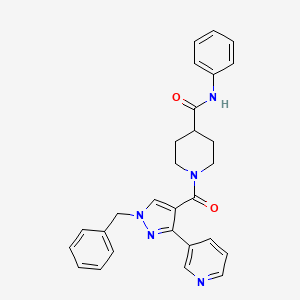![molecular formula C11H11ClN4O2 B7453724 N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been extensively investigated. It has been found that this compound generates ROS that induce DNA damage and apoptosis in cancer cells. The ROS generation is thought to be mediated by the activation of the mitochondrial pathway. The compound has also been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its antitumor activity.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor activity, it has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The compound has also been found to modulate the activity of certain enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. It exhibits potent antitumor and antimicrobial activity, making it a valuable tool for studying these processes. However, the compound has some limitations as well. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine. One area of research is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another area of research is to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, there is scope for developing new synthetic methods for the compound, with the aim of improving its potency and reducing its toxicity.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been described in the literature. One of the commonly used methods involves the reaction of 2-chlorobenzyl chloride with 3-methyl-5-nitroimidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. It has been found that this compound exhibits potent antitumor activity against a range of cancer cell lines. The mechanism of action of N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine is thought to involve the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-4-2-3-5-9(8)12/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLESQXSKBNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)


![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)